REACTION_CXSMILES
|
[NH:1]1[C:5]2([CH2:14][CH2:13][C:8]3(OCC[O:9]3)[CH2:7][CH2:6]2)[C:4](=[O:15])[NH:3][C:2]1=[O:16].Cl>CCO>[NH:1]1[C:5]2([CH2:6][CH2:7][C:8](=[O:9])[CH2:13][CH2:14]2)[C:4](=[O:15])[NH:3][C:2]1=[O:16]
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Name
|
|
Quantity
|
6.33 g
|
Type
|
reactant
|
Smiles
|
N1C(NC(C12CCC1(OCCO1)CC2)=O)=O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was partially evaporated (about ½ volume)
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (2×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
the aqueous layer concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with THF (2×100 mL), and solids
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |